1-tert-butyl-1H-tetrazole-5-thiol
Description
Significance of the Tetrazole Scaffold in Chemical Research
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a prominent structural motif in various scientific disciplines. numberanalytics.comwikipedia.org Its unique properties make it a valuable component in the design and synthesis of new molecules.
Tetrazoles as Nitrogen-Rich Heterocycles
Tetrazoles are distinguished by their high nitrogen content, with the unsubstituted ring having a nitrogen content of 80% of its total weight. mdpi.com This characteristic contributes to their high positive enthalpy of formation, making certain derivatives valuable in the field of energetic materials as components for propellants, explosives, and gas generators for applications like automobile airbags. wikipedia.orgmdpi.com The arrangement of four nitrogen atoms within the aromatic ring creates a unique electronic environment that influences the molecule's stability, acidity, and reactivity. numberanalytics.com
Role as Non-Classical Bioisosteres for Carboxylic Acids
One of the most significant roles of the 5-substituted-1H-tetrazole group in medicinal chemistry is its function as a non-classical bioisostere of the carboxylic acid group. tandfonline.combeilstein-journals.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological properties to a chemical compound. The tetrazole ring has a pKa value (typically 4.5-4.9) similar to that of a carboxylic acid (pKa ~4.2-4.5), allowing it to exist as an anion at physiological pH, similar to a carboxylate. mdpi.comdrughunter.com
This substitution is a key strategy in drug design for several reasons:
Metabolic Stability: The tetrazole ring is generally more stable to metabolic transformations than the carboxylic acid group. tandfonline.com
Lipophilicity: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can influence a drug's ability to cross cell membranes. nih.govacs.org
Receptor Interaction: The delocalized negative charge over the five-membered ring provides a different electrostatic potential and charge distribution compared to a carboxylate, which can affect binding interactions with biological targets. nih.gov
A prominent example is the drug Losartan, an angiotensin II receptor antagonist, where the replacement of a carboxylic acid with a tetrazole ring resulted in a compound that was effective upon oral administration. drughunter.comnih.gov
Versatile Applications in Organic Synthesis, Coordination Chemistry, and Material Science
The utility of tetrazoles extends beyond medicinal chemistry into several other key areas of chemical research:
Organic Synthesis: Tetrazoles serve as versatile building blocks and intermediates for synthesizing other nitrogen-containing heterocyclic compounds. numberanalytics.combeilstein-journals.org They can participate in various reactions, including photochemical transformations, N-substitution, and cycloadditions. mdpi.comnumberanalytics.com
Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring are excellent coordinating agents for a wide range of metal ions. mdpi.comarkat-usa.org This has led to the development of numerous tetrazole-based ligands for creating metal-organic frameworks (MOFs) and other coordination polymers with interesting properties for gas storage, catalysis, and as sensors. lifechemicals.comrsc.orgrsc.org
Material Science: Due to their high nitrogen content and thermal stability, tetrazole derivatives are used in the synthesis of energetic materials. numberanalytics.com Furthermore, polymers incorporating tetrazole fragments in their structure are being explored for applications such as selective CO2 capture. lifechemicals.com
Rationale for Research on 1-tert-butyl-1H-tetrazole-5-thiol
The specific compound, this compound, presents a unique molecular architecture that invites targeted research. The rationale for its investigation is rooted in the interplay between its constituent parts.
Unique Combination of tert-Butyl Steric Hindrance and Reactive Thiol/Tetrazole Functionalities
The defining feature of this molecule is the presence of a bulky tert-butyl group attached to a nitrogen atom of the tetrazole ring. smolecule.com The tert-butyl group is well-known in organic chemistry for exerting significant steric hindrance, which is the slowing of chemical reactions due to its large size. researchgate.netwikipedia.org This steric bulk can influence the reactivity of the adjacent thiol group and the tetrazole ring itself, potentially leading to selective chemical transformations that might not be achievable with less hindered analogues. fiveable.me The thiol group (-SH) is a reactive functionality that can undergo various reactions, such as nucleophilic substitution and oxidation to form disulfides. smolecule.com This combination of steric influence and dual reactivity (from the thiol and the tetrazole nitrogens) makes it a subject of interest for fundamental reactivity studies. smolecule.com
Potential as a Key Building Block for Diverse Chemical Structures
The reactive nature of the thiol group, coupled with the coordination capabilities of the tetrazole ring, positions this compound as a valuable precursor for more complex molecules. smolecule.comchemicalbook.com It can serve as a ligand in the synthesis of novel coordination complexes or as a starting material for creating other heterocyclic systems. smolecule.com The synthesis of this compound is typically achieved through the reaction of tert-butyl isothiocyanate with sodium azide (B81097). smolecule.com Its utility as a building block allows for the systematic exploration of new chemical entities with potential applications in fields ranging from materials science to medicinal chemistry. beilstein-journals.orgchemicalbook.com
Data Tables
Table 1: Physicochemical Properties of Tetrazole Scaffolds
| Property | Carboxylic Acid Group | 5-Substituted 1H-Tetrazole Group | Reference(s) |
| Typical pKa | ~4.2–4.5 | ~4.5–4.9 | drughunter.com |
| General Nature | Acidic, forms carboxylate anion | Acidic, forms tetrazolate anion | mdpi.com |
| Lipophilicity | Less lipophilic anion | More lipophilic anion | nih.govacs.org |
| Metabolic Stability | Susceptible to biological transformations | Generally more metabolically stable | tandfonline.com |
Table 2: Applications of the Tetrazole Moiety
| Field | Specific Application | Reference(s) |
| Medicinal Chemistry | Carboxylic acid bioisostere, cis-amide bond mimic | tandfonline.comacs.org |
| Material Science | Energetic materials, gas-generating agents, CO2 capture polymers | wikipedia.orgmdpi.comlifechemicals.com |
| Coordination Chemistry | Ligands for metal-organic frameworks (MOFs) and complexes | mdpi.comlifechemicals.com |
| Organic Synthesis | Intermediate for nitrogen-containing heterocycles | numberanalytics.combeilstein-journals.org |
| Agriculture | Plant growth regulators, herbicides, fungicides | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,3)9-4(10)6-7-8-9/h1-3H3,(H,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQFMFAGGWJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=S)N=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369603 | |
| Record name | 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-35-3 | |
| Record name | 1-tert-Butyl-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-2,5-dihydro-1H-1,2,3,4-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Tert Butyl 1h Tetrazole 5 Thiol
Synthesis of Precursors
The foundational step in synthesizing 1-tert-butyl-1H-tetrazole-5-thiol is the preparation of its essential precursor, tert-butyl isothiocyanate.
Preparation of tert-Butyl Isothiocyanate from tert-Butylamine (B42293) and Carbon Disulfide
A widely employed method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide. In the case of tert-butyl isothiocyanate, tert-butylamine is reacted with carbon disulfide, often in the presence of a base like triethylamine (B128534), to form a dithiocarbamate (B8719985) salt intermediate. kiku.dk This intermediate is then typically treated with a desulfurylation agent to yield the final isothiocyanate product. kiku.dk While various reagents can be used for this purpose, di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to be effective, as it cleanly decomposes to gaseous byproducts and volatile liquids, simplifying the purification process. kiku.dk The reaction is versatile and can be conducted in a range of solvents, from polar options like ethanol (B145695) to apolar ones such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). kiku.dk
Tetrazole Ring Formation via Cycloaddition
The hallmark of this synthesis is the [3+2] cycloaddition reaction, which forms the characteristic five-membered tetrazole ring.
Reaction of Sodium Azide (B81097) with tert-Butyl Isothiocyanate
The core of the tetrazole synthesis is the reaction between an isothiocyanate and an azide, typically sodium azide. researchgate.netresearchgate.net This reaction leads to the formation of a tetrazole-5-thione, which exists in tautomeric equilibrium with the corresponding tetrazole-5-thiol.
The reaction is frequently carried out in alcoholic solutions. For instance, the reaction between tert-butyl isothiocyanate and sodium azide can be effectively performed in an alcoholic medium, which facilitates the dissolution of the reactants and promotes the reaction. researchgate.net
To ensure the successful formation of the tetrazole ring and to maximize the yield, the reaction conditions must be carefully controlled. The reaction is often conducted at reflux temperature to provide the necessary activation energy for the cycloaddition to occur. prepchem.com The reaction time is also a critical parameter, with some syntheses requiring several hours to reach completion. prepchem.com
To improve reaction efficiency and yield, various catalytic approaches have been explored. The use of a proton source, such as triethylamine hydrochloride, can facilitate the reaction. gatech.edu It is believed that the proton source activates the azide, making it more reactive towards the isothiocyanate. gatech.edu
More recently, Lewis acids have emerged as effective catalysts for this transformation. Zinc bromide (ZnBr₂) has been successfully employed to catalyze the addition of sodium azide to organic isothiocyanates, leading to the formation of 1-substituted-1H-tetrazole-5-thiols. capes.gov.br This catalytic method often provides good to excellent yields and demonstrates the versatility of Lewis acid catalysis in heterocyclic synthesis.
Interactive Data Table: Synthetic Parameters for Tetrazole Formation
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Temperature | Product |
| tert-Butyl Isothiocyanate | Sodium Azide | None | Alcoholic Solution | Reflux | This compound |
| tert-Butyl Isothiocyanate | Sodium Azide | Triethylamine Hydrochloride | Organic Solvent | 50-100°C | This compound |
| tert-Butyl Isothiocyanate | Sodium Azide | ZnBr₂ | Not Specified | Not Specified | This compound |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net
The general principle involves the [3+2] cycloaddition of a nitrile with an azide, a reaction that can be significantly enhanced by microwave irradiation. researchgate.netrsc.org The use of catalysts, such as porous materials like H-Y and Al-MCM-41, under microwave conditions has been shown to produce 5-substituted-1H-tetrazoles in short time frames with moderate to excellent yields. researchgate.net For instance, reactions can be completed in as little as 30 minutes. rsc.org The closed-vessel nature of microwave synthesis allows for heating solvents above their atmospheric boiling points, which can drastically increase reaction rates. amazonaws.com This method is considered environmentally friendly due to reduced energy consumption and often uses safer solvents. researchgate.netresearchgate.net
While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided results, the general protocols for similar 1-substituted tetrazole-5-thiols are well-established. These typically involve the reaction of an appropriate isothiocyanate with sodium azide. The application of microwave energy to this type of reaction is expected to improve efficiency, consistent with findings for other tetrazole syntheses. researchgate.net
Analytical Characterization of the Compound
The structural elucidation and confirmation of this compound rely on a combination of modern analytical techniques.
Spectroscopic Methods (e.g., IR, NMR, MS)
Spectroscopic methods are essential for the characterization of novel compounds. The analysis of this compound would involve Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a tetrazole-5-thiol, characteristic absorption bands are expected. The tetrazole ring itself displays characteristic vibrations. pnrjournal.com For example, N=N stretching vibrations are typically observed in the infrared spectrum. pnrjournal.com The C-S stretching vibration can be difficult to assign due to variable intensity but is generally found in the range of 1030-200 cm⁻¹. pnrjournal.com For the related compound 1-butyl-1H-tetrazol-5-amine, characteristic N-H stretching is seen around 3300 cm⁻¹ and C-N vibrations around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For a 1-tert-butyl substituted compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts for the butyl chain in similar compounds appear in the range of δ ~0.9-1.7 ppm.
Table 1: Computed ¹³C NMR Chemical Shifts for 1-n-butyl-1H-tetrazole-5-thiol Data corresponds to 1-n-butyl-1H-tetrazole-5-thiol and is presented as a reference.
| Atom | Chemical Shift (ppm) |
|---|---|
| C (butyl, α) | 45.9 |
| C (butyl, β) | 30.8 |
| C (butyl, γ) | 19.6 |
| C (butyl, δ) | 13.4 |
| C (tetrazole) | 151.7 |
Source: SpectraBase
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum for the related 1-phenyl-1H-tetrazole-5-thiol shows a molecular ion peak corresponding to its molecular weight. nist.govnih.gov For this compound (C₅H₁₀N₄S), the expected exact mass would be approximately 158.06 g/mol . spectrabase.com A GC-MS analysis of 1-n-butyl-1H-tetrazole-5-thiol confirms a molecular weight of 158.22 g/mol . spectrabase.com
Table 2: Spectroscopic Data for Related Tetrazole Compounds
| Compound | Technique | Observed Peaks/Signals |
|---|---|---|
| 5-(Benzylthio)-1H-tetrazole | IR | N=N stretch: 1329.03 cm⁻¹ |
| 5-(Benzylthio)-1H-tetrazole | ¹H NMR (CDCl₃) | δ 13.40-11.50 (s, 1H, N-H), 7.49-7.35 (m, 5H, Ar-H), 4.58 (s, 1H, S-CH₂) |
| 5-Phenyl-1H-tetrazole | ¹³C NMR (DMSO-d₆) | δ 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 |
| 1-Phenyl-1H-tetrazole-5-thiol | MS | Molecular Ion (m/z): 178 |
Source: pnrjournal.comnist.govrsc.org
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.
While a specific crystal structure for this compound is not found in the provided search results, the technique has been widely applied to characterize other tetrazole derivatives. For example, the crystal structure of 1-benzyl-5-amino-1H-tetrazole was determined to be a monoclinic system, space group P2(1)/c, revealing details about its intermolecular hydrogen bonding network. researchgate.net Similarly, X-ray diffraction studies on other 1-substituted tetrazole-5-thiones have confirmed their molecular structures. researchgate.net This analytical method would be crucial for unambiguously confirming the tautomeric form (thiol vs. thione) and the precise geometry of the tert-butyl group relative to the tetrazole ring in the solid state. researchgate.netresearchgate.net
Structural Characteristics and Tautomerism
Fundamental Tetrazole Ring System with Thiol Functional Group
The core of the molecule is the tetrazole ring, a planar heterocyclic moiety known for its relative stability. smolecule.comtezu.ernet.in Tetrazole compounds, in general, have a wide range of applications and are noted for their high nitrogen content and stability. researchgate.netresearchgate.net The tetrazole ring in this compound is substituted at the N1 position with a tert-butyl group and at the C5 position with a thiol (-SH) functional group. smolecule.com The presence of the thiol group makes it a thiotetrazole, a class of compounds that can act as both sulfur and nitrogen nucleophiles. tezu.ernet.in This dual nucleophilicity makes them useful precursors for forming new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. tezu.ernet.in The introduction of a sulfur-containing group onto a heterocyclic ring can enhance the synthetic utility and biological activity of the resulting compound. tezu.ernet.in
Influence of the tert-Butyl Group on Molecular Geometry and Reactivity
Crystallographic data indicate that the tetrazole ring itself maintains a nearly planar geometry. smolecule.com The presence of the bulky tert-butyl group can influence the outcomes of chemical reactions. For instance, in multicomponent reactions, the use of tert-butyl isocyanide is well-tolerated, leading to the formation of tetrazole products in moderate to good yields. beilstein-journals.org However, in some syntheses, bulkier groups can require different reaction conditions compared to less sterically hindered substituents. nih.gov The interplay of steric and electronic effects is crucial in determining the site-selectivity and chemoselectivity of reactions involving such molecules. chemrxiv.org
| Parameter | Value | Source |
|---|---|---|
| Carbon-Sulfur (C-S) Bond Length (Thiol form) | 1.687 - 1.734 Å | smolecule.com |
| C-N-C Bond Angle (around tertiary nitrogen) | 106.9 - 113.3 ° | smolecule.com |
Thiol-Thione Tautomerism of the Tetrazole-5-thiol Moiety
A critical aspect of the chemistry of 1-tert-butyl-1H-tetrazole-5-thiol is the existence of tautomerism. Thiotetrazoles can exist in two interconverting isomeric forms: the thiol form and the thione form. tezu.ernet.in This equilibrium is known as thiol-thione tautomerism. tezu.ernet.inresearchgate.net In the case of this specific compound, the IUPAC name is often given as 1-tert-butyl-2H-tetrazole-5-thione, which points to the significance of the thione tautomer. smolecule.com
Investigation of Tautomeric Equilibria in Solution and Solid State
The tautomeric equilibrium between the thiol and thione forms has been investigated using various spectroscopic and computational methods. smolecule.comresearchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides clear evidence for this equilibrium. smolecule.com The proton NMR spectrum can distinguish between the two forms; for example, the thiol tautomer shows a characteristic signal for the proton attached to the sulfur atom. smolecule.com
Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the relative stabilities of the different possible tautomers in both the gas phase and in solution. researchgate.netnih.gov For the parent compound, tetrazole-5-thione, calculations have shown that the thione form is the most stable isomer in both the gas phase and in solution. researchgate.net The inclusion of solvent effects in these calculations is crucial, as the polarity of the solvent can significantly influence the relative energies of the tautomers. researchgate.net
Contributions of Substituents to Tautomeric Preferences
The nature of the substituent on the tetrazole ring can influence the position of the tautomeric equilibrium. However, for many related heterocyclic thiones, the thione form is found to be the predominant species. nih.govias.ac.in In studies of 1,2,4-triazole-3-thione and its derivatives, calculations indicated that substituents did not have a considerable effect on the relative stabilities, with the thione forms remaining the most stable in the gas phase. nih.gov For anti-thyroid drugs like methimazole, which share a similar heterocyclic thione structure, the compound exists almost exclusively as the thione tautomer, and this stability is considered important for its biological activity. ias.ac.in While specific experimental or computational data on the precise equilibrium ratio for this compound was not detailed in the provided search results, the general trend for similar systems suggests a strong preference for the thione tautomer. researchgate.netnih.govias.ac.in
Reaction Chemistry and Functionalization
Reactivity of the Thiol Group (-SH)
The thiol group is the most reactive site for many transformations, participating in nucleophilic attacks, oxidation, and click chemistry reactions. smolecule.com
The sulfur atom of the thiol group is a potent nucleophile, readily participating in substitution reactions with various electrophiles to yield stable thioether derivatives. smolecule.com This reactivity allows for the formation of C-S bonds, a key transformation in the synthesis of more complex molecules. For instance, the reaction with alkyl halides in the presence of a base leads to the corresponding 5-(alkylthio)tetrazole. A study on related 5-substituted 1H-tetrazoles demonstrated that functional groups like thiocyanates could be effectively alkylated to produce 2-alkyl-5-(substituted-thio)tetrazoles, which are a class of thioether derivatives. nih.gov The versatility of the thiol as a nucleophile is a cornerstone of its synthetic utility.
The thiol group in 1-tert-butyl-1H-tetrazole-5-thiol can be oxidized under controlled conditions. smolecule.com The oxidation typically proceeds in a stepwise manner, first forming a disulfide bridge between two molecules, and upon further oxidation, can lead to the corresponding sulfonic acid. biolmolchem.com
The dimerization to form a disulfide, 1,2-bis(1-tert-butyl-1H-tetrazol-5-yl) disulfide, is a common transformation for tetrazole-thiols. Studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, have shown that this oxidative coupling can be achieved efficiently using metalloporphyrin catalysts in mild, alkaline conditions. scirp.org
More forceful oxidation leads to the formation of a sulfonic acid. smolecule.combiolmolchem.com A general method for oxidizing thiols to sulfonic acids involves using a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a halogen catalyst and a controlled amount of water. google.com The formation of sulfonyl derivatives from this tetrazole core is documented, as seen in the related compound 1-(tert-butyl)-5-((fluoromethyl)sulfonyl)-1H-tetrazole. nih.gov
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Conditions | Product | Product Type |
|---|---|---|---|
| This compound | Mild (e.g., air, metalloporphyrin catalyst) scirp.org | 1,2-bis(1-tert-butyl-1H-tetrazol-5-yl) disulfide | Disulfide |
The presence of the thiol group suggests that this compound is a candidate for participating in thiol-ene "click" reactions. smolecule.com This type of reaction involves the addition of a thiol across an alkene (an "ene") to form a thioether. wikipedia.org Thiol-ene reactions are known for their high efficiency, high yield, stereoselectivity, and rapid rates, often initiated by light or radical initiators. wikipedia.orgnih.gov
The reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org While specific studies on the thiol-ene reactivity of this compound are not extensively detailed, the general mechanism suggests its potential for use in materials science and polymer synthesis, where thiol-ene chemistry is widely applied for creating well-defined macromolecular structures. wikipedia.orgrsc.org Further investigation is required to fully characterize its behavior in this context. smolecule.com
Alkylation of this compound can occur at two primary locations: the sulfur atom of the thiol group (S-alkylation) or one of the nitrogen atoms of the tetrazole ring (N-alkylation). This presents a challenge of regioselectivity. Research on the alkylation of various 5-substituted 1H-tetrazoles has shown that the outcome is highly dependent on the reaction conditions and the nature of the alkylating agent. rsc.org
Studies using aliphatic amines and an organic nitrite (B80452) reagent to generate diazonium intermediates for alkylation show a strong preference for the formation of 2,5-disubstituted tetrazoles (N-alkylation). nih.govrsc.orgorganic-chemistry.org Similarly, the alkylation of 5-substituted tetrazoles with tertiary alcohols, which would be a source for a group like tert-butyl, demonstrates high regioselectivity for the 2-alkyl product (N-alkylation). epa.gov A proposed rationale suggests that the mechanism, whether it follows a first-order (SN1) or second-order (SN2) nucleophilic substitution pathway, influences the regioselectivity. rsc.org While N-alkylation at the N2 position is often the major product, the N1 isomer can sometimes be isolated as a minor product. rsc.org
Table 2: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles
| Alkylation Method | Predominant Product Isomer | Type of Alkylation | Reference |
|---|---|---|---|
| Diazotization of Aliphatic Amines | 2,5-disubstituted tetrazole | N-Alkylation | nih.govrsc.org |
Reactivity of the Tetrazole Ring
The tetrazole ring itself is a robust aromatic heterocycle, but its nitrogen atoms possess nucleophilic character.
The nitrogen atoms of the tetrazole ring can act as nucleophiles, most notably in alkylation reactions. As discussed in the context of regioselectivity (Section 4.1.4), the tetrazole anion can attack electrophiles like alkyl halides or diazonium intermediates. rsc.org This reactivity is a form of nucleophilic substitution where the tetrazole ring is the incoming nucleophile. Studies have shown that alkylation of the tetrazole core with various alcohols in the presence of a Lewis acid like boron trifluoride-diethyl ether complex proceeds with high regioselectivity. epa.gov For tertiary alcohols, the reaction yields predominantly 2-alkyl-5-R-tetrazoles, highlighting the nucleophilic nature of the N2 nitrogen of the tetrazole ring. epa.gov
Challenges and Regioselectivity in Functionalization (e.g., 1,5- vs. 2,5-Disubstituted Isomers)
A significant challenge in the functionalization of 5-substituted tetrazoles is the potential for forming two regioisomeric products: 1,5- and 2,5-disubstituted tetrazoles. nanomedicine-rj.comacs.org The reaction of 5-substituted tetrazoles with various electrophiles, such as alkyl halides, can lead to a mixture of these isomers. nanomedicine-rj.com The ratio of the resulting regioisomers is influenced by factors like the electronic nature and steric bulk of the substituent at the 5-position. nanomedicine-rj.com
For instance, the alkylation of 5-substituted tetrazoles often yields a mixture of both 1,5- and 2,5-disubstituted products. nanomedicine-rj.com Research has shown that even when attempting to direct the reaction by protecting the N(2)-position with a tri-n-butyltin group, the 2,5-isomer can still be formed in significant amounts. nanomedicine-rj.com However, specific reaction conditions and reagents can be employed to achieve high regioselectivity. For example, the reaction of tetrazolate salts with 2,4′-dibromoacetophenone using NiO nanoparticles as a catalyst has been shown to produce only the 2,5-disubstituted derivative. nanomedicine-rj.com Similarly, catalyst-free coupling of N-tosylhydrazones with 5-substituted tetrazoles has demonstrated high regioselectivity, favoring the formation of 2,5-disubstituted tetrazoles as the major product. researchgate.net
Synthetic Transformations and Derivatizations
The versatile reactivity of this compound allows for a multitude of synthetic transformations and derivatizations, leading to the creation of novel and functional molecules.
Synthesis of Sulfone Derivatives (e.g., 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone)
The thiol group of this compound can be readily oxidized to form sulfone derivatives. smolecule.com A notable example is the synthesis of 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F). cas.cnresearchgate.net This is achieved through a two-step process involving S-fluoroalkylation of the thiol followed by oxidation. cas.cn The starting thiol, this compound (TBT-SH), is first monofluoromethylated with chlorofluoromethane (B1204246) to yield the corresponding fluoromethyl sulfide (B99878). cas.cn Subsequent simple oxidation of this sulfide readily converts it to the desired fluoromethyl sulfone. cas.cn
Application as a Fluoroalkylidene Synthon in Julia-Kocienski Olefination
The synthesized 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has proven to be a highly efficient synthon for the synthesis of monofluoroalkenes via the Julia-Kocienski olefination reaction. cas.cnresearchgate.netresearchgate.net This one-step reaction involves the base-mediated condensation of the sulfone with carbonyl compounds (aldehydes and ketones) to produce terminal monofluoroalkenes in good yields with moderate E/Z selectivity. cas.cnresearchgate.net The stereochemical outcome, favoring either the E- or Z-fluoroalkene, can be controlled by adjusting the reaction solvent and temperature. cas.cnresearchgate.net
Furthermore, the TBTSO2CH2F reagent can be readily α-alkylated, acylated, and phenylsulfonylated, leading to a variety of α-functionalized fluorosulfones. cas.cnresearchgate.net These modified sulfones serve as valuable reagents for the synthesis of alkyl-, acyl-, and phenylsulfonyl-substituted internal monofluoroalkenes through the Julia-Kocienski olefination. cas.cnresearchgate.net The use of 1-tert-butyl-1H-tetrazol-5-yl sulfones (TBT sulfones) in the Julia-Kocienski olefination offers advantages such as improved stability of the metalated intermediates, which enhances the scope and efficiency of the reaction. researchgate.net
Table 1: Julia-Kocienski Olefination Reagents Derived from this compound
| Reagent | Application | Reference |
| 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) | Synthesis of terminal and internal monofluoroalkenes | cas.cn, researchgate.net |
| α-Alkylated TBTSO2CH2F | Synthesis of alkyl-substituted internal monofluoroalkenes | cas.cn, researchgate.net |
| α-Acylated TBTSO2CH2F | Synthesis of acyl-substituted internal monofluoroalkenes | cas.cn, researchgate.net |
| α-Phenylsulfonylated TBTSO2CH2F | Synthesis of phenylsulfonyl-substituted internal monofluoroalkenes | cas.cn, researchgate.net |
Formation of Metal-Containing Organic Compounds (e.g., Tellurium and Mercury Derivatives)
The nitrogen atoms of the tetrazole ring in this compound can act as ligands, coordinating with various metal ions to form metal-organic complexes. smolecule.comresearchgate.net This property has been exploited in the synthesis of novel metal-containing organic compounds. For example, bis(tetrazole) ligands have been utilized to create new metal-organic complexes. researchgate.net The synthesis of tetrazole-containing coordination complexes is an active area of research due to their potential applications in diverse fields, including medicinal chemistry and materials science. arkat-usa.org While specific examples of tellurium and mercury derivatives of this compound were not found in the provided search results, the general ability of tetrazoles to coordinate with metals suggests the feasibility of synthesizing such compounds. smolecule.comresearchgate.netarkat-usa.org
Chemo- and Regioselective Hydroamination Reactions
Derivatives of this compound have been investigated in the context of hydroamination reactions. While direct hydroamination with the thiol itself can be challenging due to competing sulfenylation, chemoselective hydroamination of styrene (B11656) derivatives has been achieved using related 1-substituted-1H-tetrazole-5-thiols under metal-free conditions with a catalytic amount of iodine. nih.gov This reaction demonstrates high selectivity for C-N bond formation over C-S bond formation. nih.gov
Furthermore, gold(I)-catalyzed intramolecular hydroamination of alkenes has been studied, where the choice of ligand on the gold catalyst significantly impacts the reaction's efficiency. nih.govresearchgate.net Although not directly involving this compound as the ligand in the provided studies, the principles of ligand effects in gold-catalyzed hydroamination are relevant to the potential use of tetrazole thiol derivatives in such catalytic systems. nih.govresearchgate.netresearchgate.net
Aliphatic C-H Functionalization Mediated by Tetrazole Thiol Derivatives
The functionalization of unactivated aliphatic C-H bonds is a significant challenge in organic synthesis. While direct mediation by this compound derivatives in aliphatic C-H functionalization was not explicitly detailed in the provided search results, the broader context of C-H functionalization of the tetrazole ring itself is relevant. The C-H bond at the 5-position of 1N-protected tetrazoles can be deprotonated using a turbo-Grignard reagent, creating a stable organomagnesium intermediate. nih.govacs.org This intermediate can then react with various electrophiles, enabling functionalization at this position. nih.govacs.org This approach overcomes the instability issues associated with lithiated tetrazoles. acs.orgnih.gov This methodology for C-H functionalization of the tetrazole core highlights the potential for developing catalytic systems where tetrazole thiol derivatives could play a role in mediating the functionalization of other C-H bonds within a molecule.
Coordination Chemistry and Metal Complexes
Ligand Properties of 1-tert-butyl-1H-tetrazole-5-thiol
The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms. The molecule can exist in tautomeric forms, primarily the thiol form and the thione form, which influences its coordination. sjpas.com The thione form is generally considered more stable for mercaptotetrazole compounds. researchgate.net
This compound possesses several electron-donating centers that can act as coordination sites for metal ions. researchgate.net These potential sites are:
The Sulfur Atom: The exocyclic sulfur atom of the thiol/thione group is a primary coordination site, capable of forming strong bonds with various metal centers. sjpas.com In its deprotonated (thiolate) form, it acts as a soft donor, showing a high affinity for soft metal ions.
The Nitrogen Atoms of the Tetrazole Ring: The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons. smolecule.com These nitrogen atoms can coordinate to metal ions, making the ligand potentially polydentate. researchgate.netarkat-usa.org Structural studies on related tetrazole derivatives show that the N4 atom is a common coordination site. researchgate.net
The multiplicity of donor sites allows for various coordination modes. Based on studies of 1-substituted tetrazole-5-thiols, including the tert-butyl derivative, several modes have been identified or proposed:
Monodentate Coordination: The ligand can bind to a single metal center through either the sulfur atom or one of the nitrogen atoms (typically N4). sjpas.comresearchgate.net In complexes with 1-phenyl-1H-tetrazole-5-thiol, monodentate coordination through the thiolato sulfur atom has been observed. researcher.life
Bidentate Bridging Coordination: The ligand can bridge two metal centers. A key proposed mode, based on quantum-chemical calculations for this compound capped nanoparticles, is the N(4),S-bridging mode. acs.orgresearchgate.net In this arrangement, the sulfur atom and the N4 atom of the tetrazole ring coordinate to different metal centers, leading to the formation of polymeric or polynuclear structures. acs.orgresearchgate.net Other bridging modes, such as thiolato bridging, have also been observed in related complexes. bhu.ac.in
The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. researcher.life
Synthesis and Characterization of Metal Complexes
The reaction of this compound with various transition metal precursors has led to the formation of stable coordination complexes and metal nanoparticles. These products are typically characterized using techniques such as Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), UV-vis spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. acs.orgresearchgate.net
Research has documented the interaction of this compound and its analogues with several transition metals:
Copper(II): This ligand is known to form stable complexes with copper(II) ions. smolecule.com In related systems, the complexation with copper(II) can sometimes lead to the desulfurization of the tetrazole-5-thiol ligand. researchgate.net
Silver, Palladium, and Platinum: this compound has been successfully used as a capping agent to synthesize stable and nearly monodispersed silver, palladium, and platinum nanoparticles. acs.orgresearchgate.net The synthesis involves the reduction of metal precursors in the presence of the ligand. acs.orgresearchgate.net
Nickel(II): While specific studies detailing the synthesis of Nickel(II) complexes with the 1-tert-butyl derivative are limited, related 1-substituted tetrazole-5-thiols have been shown to form complexes with Ni(II), such as [Ni(ptt)2(en)2] (where Hptt is 1-phenyl-1H-tetrazole-5-thiol). bhu.ac.in
Table 1: Synthesis of Metal Nanoparticles with this compound This table is interactive. You can sort and filter the data.
| Metal Ion | Precursor Example | Product | Average Size | Synthesis Method | Reference |
|---|---|---|---|---|---|
| Silver (Ag) | CF₃COOAg | Ag Nanoparticles | 2–4 nm | Biphasic Reduction | acs.org, researchgate.net |
| Palladium (Pd) | [NMeAlk₃]₂PdCl₄ | Pd Nanoparticles | 2–4 nm | Biphasic Reduction | acs.org, researchgate.net |
| Platinum (Pt) | [NMeAlk₃]₂PtCl₄ | Pt Nanoparticles | 2–4 nm | Biphasic Reduction | acs.org, researchgate.net |
The stability of complexes formed with this compound is a key aspect of their study. The formation of stable metal nanoparticles capped with this ligand highlights its effectiveness in preventing agglomeration. acs.orgresearchgate.net The thermal behavior of these materials has been investigated using TGA. acs.orgresearchgate.net
The nature of the coordination bond has been explored through spectroscopic methods and theoretical calculations.
FTIR Spectroscopy: The absence of the S-H stretching vibration band in the IR spectra of metal complexes indicates the deprotonation of the thiol group upon coordination.
Quantum-Chemical Calculations: For nanoparticles, calculations support the N(4),S-bridging mode as the preferred coordination, which contributes to the stability of the nanoparticle surface. acs.orgresearchgate.net
Linkage Isomerism: In complexes of the related 1-phenyl-1H-tetrazole-5-thiol with palladium(II), linkage isomerism has been observed, where the ligand coordinates either through the sulfur atom or a nitrogen atom. researcher.life Theoretical calculations suggest that these isomers can be close in energy and may exist in equilibrium in solution. researcher.life
Research Applications of Metal Complexes
While the primary research focus has been on the synthesis and structural characterization of these complexes, studies on related compounds suggest potential applications for metal complexes of this compound. The main application demonstrated for the tert-butyl derivative itself is as a highly effective capping ligand for creating stable noble metal nanoparticles. acs.orgresearchgate.net
Research into the broader class of 1-substituted tetrazole-5-thiol metal complexes has explored the following areas:
Antimicrobial and Antifungal Activity: Silver nanoparticles capped with 1-phenyltetrazole-5-thiol (B125466) have demonstrated activity against various bacterial and fungal strains. acs.orgresearchgate.net
Anticancer Properties: Platinum(II) complexes containing 1-methyl- and 1-phenyl-1H-tetrazole-5-thiol ligands have been tested for their inhibitory activity against liver cancer cell lines. sjpas.com
Magnetic and Fluorescent Materials: Cobalt(II) and Cadmium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol have been shown to exhibit interesting magnetic properties (antiferromagnetic interactions) and blue light emission, respectively, making them potential candidates for new functional materials.
These examples highlight the potential research avenues for the metal complexes derived from this compound, leveraging the unique properties conferred by both the ligand and the coordinated metal center.
Role in Catalysis
While dedicated studies on the catalytic applications of this compound metal complexes are not extensively documented, the functional groups within the molecule suggest a strong potential for use in catalysis. The broader family of tetrazole and thiol-containing compounds is known to form catalytically active coordination complexes.
The catalytic potential of such ligands is often realized through their ability to coordinate with transition metals. For instance, coordination complexes involving different tetrazole-carboxylate ligands with Cobalt(II) and Nickel(II) have been shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.brscielo.br In these cases, the coordination environment around the metal centers, dictated by the tetrazole-containing ligand, plays a crucial role in the catalytic activity. scielo.brscielo.br
Furthermore, research on the structurally related compound 1-phenyl-1H-tetrazole-5-thiol has demonstrated its use in catalytic reactions. scirp.org Metalloporphyrin complexes have been successfully used as catalysts for the oxidative dimerization of 1-phenyl-1H-tetrazole-5-thiol in an alkaline methanol (B129727) solution. scirp.org This demonstrates that the tetrazole-thiol moiety can actively participate in metal-catalyzed oxidation and coupling reactions. scirp.org
The nanoparticles formed using this compound as a capping agent are also being explored for their catalytic properties. researchgate.net For example, surfactant-free nanoparticles stabilized by related tetrazole ligands have shown enhanced catalytic activity in CO oxidation, highlighting the potential of these materials in various catalytic applications. researchgate.net
Applications in Material Science (e.g., Capped Noble Metal Nanoparticles)
A significant application of this compound in material science is its role as a capping agent in the synthesis of noble metal nanoparticles. researchgate.net Capping agents are crucial in nanotechnology as they control the nucleation and growth of nanoparticles, prevent their aggregation, and ensure their stability.
Stable and nearly monodispersed nanoparticles of silver (Ag), palladium (Pd), and platinum (Pt) have been successfully synthesized using this compound as a ligand. researchgate.net The synthesis is typically carried out via the reduction of metal precursors in a biphasic toluene-water system. researchgate.net The resulting nanoparticles are characterized by a small average size, typically between 2 and 4 nm. researchgate.net The properties and quality of these nanoparticles have been confirmed through various analytical techniques, including Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), UV-vis spectroscopy, and FTIR spectroscopy. researchgate.net
The effectiveness of this compound as a stabilizer is attributed to its strong coordination with the nanoparticle surface. Quantum-chemical calculations suggest a preferred binding mode where the ligand acts as a bridge, coordinating to the metal surface through both the N(4) atom of the tetrazole ring and the exocyclic sulfur atom. researchgate.net This N(4), S-bridging coordination creates a stable protective layer around the nanoparticle core. researchgate.net
The table below summarizes the findings from research on noble metal nanoparticles capped with 1-substituted tetrazole-5-thiols, including the tert-butyl variant. researchgate.net
| Feature | Description |
| Capping Ligand | 1-R-tetrazole-5-thiols (R = ethyl, tert-butyl, 1-adamantyl, and phenyl) |
| Noble Metals | Silver (Ag), Palladium (Pd), Platinum (Pt) |
| Synthesis Method | Reduction of metal precursors in a biphasic toluene-water system |
| Nanoparticle Size | 2–4 nm (average) |
| Key Properties | Stable and nearly monodispersed |
| Characterization | TEM, TGA, UV-vis, FTIR spectroscopy |
| Proposed Binding Mode | N(4), S-bridging |
Research Applications Beyond Direct Reactivity
Applications in Organic Synthesis
In the realm of organic synthesis, this tetrazole derivative has proven to be a valuable asset for chemists. Its unique structure, featuring a bulky tert-butyl group and a reactive thiol, allows for a wide range of chemical manipulations.
Utilization as a Versatile Building Block for Complex Molecules
The tetrazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for carboxylic acids to enhance the drug-like properties of molecules. beilstein-journals.orgbeilstein-archives.org The compound 1-tert-butyl-1H-tetrazole-5-thiol serves as an important building block in the synthesis of more complex molecules and heterocyclic systems. ontosight.ai Its structure is particularly valuable in multicomponent reactions, which are efficient processes for creating molecular diversity. beilstein-journals.orgbeilstein-archives.org The tert-butyl group provides steric bulk, which can influence the compound's reactivity and solubility, while the thiol group offers a site for nucleophilic reactions. smolecule.com Research has demonstrated that tetrazole building blocks, synthesized from precursors like tert-butyl isocyanide, can be incorporated into various molecular scaffolds to create novel compounds with potential pharmaceutical applications. beilstein-journals.orgbeilstein-archives.org The development of synthetic methods using tetrazole-based building blocks is crucial for accessing new chemical entities for drug discovery programs. beilstein-journals.org
Precursor for the Synthesis of Other Heterocyclic Compounds
The reactive nature of this compound, owing to its thiol and tetrazole functionalities, makes it an effective precursor for the synthesis of other heterocyclic compounds. smolecule.com The tetrazole moiety itself can be a component in the construction of fused heterocyclic systems. For example, related tetrazole-thiols have been used to synthesize fused heterocycles like tetrazolo[5,1-b] beilstein-journals.orgsmolecule.comnih.govthiadiazines. conestogac.on.ca The Ugi-azide four-component reaction is a notable method for producing 1,5-disubstituted-1H-tetrazoles, which can then undergo further transformations to create a variety of N-heterocyclic compounds. nih.gov The ability to use tetrazole-thiols as starting materials in the synthesis of cephalosporin (B10832234) antibiotics, where the tetrazole-thiol displaces an acetoxy group, further illustrates their importance as precursors in creating complex, biologically active molecules. google.com
Function as a Reagent and Catalyst in Various Organic Transformations
Beyond being a structural component, this compound and related compounds can also act as reagents or catalysts. The thiol group can participate in various organic reactions, including nucleophilic substitutions and additions. While specific catalytic cycles involving this compound are not extensively detailed, related compounds like 1-phenyl-1H-tetrazole-5-thiol have been used in dimerization reactions over metalloporphyrin catalysts. scirp.org In such a system, the thiol compound coordinates to a metal center, facilitating a catalytic conversion. scirp.org The tetrazole ring itself has strong electron-withdrawing properties, making tetrazolyl halides effective derivatizing agents for alcohols. mdpi.com Furthermore, certain tetrazole derivatives are used in photography and photoimaging as stabilizers, highlighting their diverse reactive properties. mdpi.com
Applications in Biochemical Research
The unique chemical properties of this compound make it a valuable tool for investigating complex biological processes at the molecular level.
Role in Proteomics Research, particularly in Protein-Protein Interaction Studies
This compound has found a specific niche in the field of proteomics, which involves the large-scale study of proteins. smolecule.comscbt.com It is particularly useful for studying protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes. smolecule.com Understanding these interactions is key to deciphering the architecture and function of cellular machinery.
Function as a Cleavable Cross-Linker for Cysteine Residues
A significant application of this compound in proteomics is its function as a cleavable cross-linker. smolecule.com Cross-linking mass spectrometry (XL-MS) is a powerful technique used to identify protein interactions and map their interfaces. nih.govescholarship.org This compound can covalently bind to cysteine residues within proteins. smolecule.com Cysteine is a relatively rare amino acid, making it a specific target for such chemical modifications. escholarship.orgnih.gov
The process involves the formation of a cross-link between two interacting proteins if they are in close proximity, effectively tethering them together. smolecule.com After the cross-linked protein complexes are isolated, the cross-linker can be cleaved under specific conditions. smolecule.com This cleavage is a crucial step, as it simplifies the analysis by mass spectrometry, allowing for the confident identification of the previously linked proteins and even the specific interacting residues. smolecule.comnih.gov The development of cleavable cross-linkers, including those reactive towards cysteine, is critical for advancing structural proteomics and enabling the automated and reliable analysis of protein assemblies. nih.gov
Facilitation of Protein Complex Identification via Mass Spectrometry
Mass spectrometry (MS) is a cornerstone of proteomics, enabling the identification and sequencing of proteins. nih.govsfrbm.org The study of protein thiol modifications, in particular, is a significant area of MS-based research. sfrbm.org Thiol-reactive probes are crucial in these studies for labeling proteins, which can aid in detecting conformational changes and the assembly of multi-subunit complexes. thermofisher.com
While direct evidence detailing the specific use of this compound in facilitating protein complex identification via mass spectrometry is not prevalent in the reviewed literature, the principles of thiol-based protein analysis provide a framework for its potential application. The thiol (-SH) group on the molecule can covalently bind to specific sites on proteins, primarily the cysteine residues. thermofisher.comthermofisher.com This labeling can introduce a unique mass signature, aiding in the identification of proteins within a complex mixture after separation and analysis by mass spectrometry. mdpi.com Methodologies that involve blocking all reactive thiols are used to profile post-translational modifications (PTMs), which can be preserved and identified during MS analysis. nih.gov
Potential for Protein Labeling and Modification Strategies
The modification of proteins through their thiol groups is a targeted strategy in biochemistry. thermofisher.com The thiol group of cysteine is a primary target for such modifications. thermofisher.com Reagents that react with thiols, like maleimides and haloalkyl derivatives, are used to selectively label proteins at these cysteine residues. thermofisher.comnih.gov This site-specific labeling is valuable for studying protein structure and function. thermofisher.com
This compound possesses a reactive thiol group, positioning it as a potential agent for protein labeling. This process would involve the formation of a disulfide or thioether bond between the tetrazole compound and a cysteine residue on a protein. Such labeling can be used to:
Introduce a specific tag for purification or detection.
Probe the local environment of the cysteine residue.
Create protein conjugates with novel properties.
The relatively low abundance of cysteine in many proteins allows for highly specific, site-directed modification, which is often preferable to less selective methods like amine-reactive labeling. thermofisher.com
Applications in Material Science
The distinct chemical functionalities of this compound make it a valuable component in the design of advanced materials.
Fabrication of Tetrazole-Decorated Polymers, including via Thiol-Ene Polymerization
Polymers decorated with nitrogen-rich heterocycles like tetrazoles are gaining significant interest for their potential in biomedical and energy storage applications. d-nb.info A powerful and efficient method for creating such polymers is the light-induced thiol-ene polymerization. d-nb.inforesearchgate.net This "click chemistry" reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene).
Research has demonstrated the synthesis of novel polymers decorated with 1,5-disubstituted-1H-tetrazoles using this approach. d-nb.info While these studies did not specifically use the 1-tert-butyl derivative as the thiol monomer, the principle is directly applicable. In such a scheme, this compound would serve as the thiol component, reacting with di-ene monomers under photochemical initiation to produce linear polymers. d-nb.info This method is advantageous because it proceeds efficiently at ambient temperatures. d-nb.info The resulting polymers would feature the 1-tert-butyl-tetrazole moiety as a pendant group, imparting specific chemical and physical properties to the polymer backbone.
| Polymerization Data for Tetrazole-Decorated Polymers via Thiol-Ene Addition | |
| Reaction Type | Photo-induced (365 nm) Thiol-Ene Polyaddition |
| Key Components | bis-1,5-DS-T α,ω-diene monomers, Dithiol derivative, Photo-initiator |
| Achieved Molecular Mass (Mn) | Up to 62,000 g mol⁻¹ |
| Significance | Efficient synthesis of novel polymers with potential for biomaterial and energy storage applications. |
| This table summarizes findings from studies on similar tetrazole derivatives, illustrating the potential for this compound in this application. d-nb.info |
Stabilization and Synthesis of Noble Metal Nanoparticles
The thiol group of this compound exhibits a strong affinity for the surfaces of noble metals. This property makes it an excellent capping agent for the synthesis and stabilization of noble metal nanoparticles. acs.org
Studies have successfully used 1-substituted tetrazole-5-thiols, including the 1-tert-butyl derivative, to synthesize stable and nearly monodispersed silver, palladium, and platinum nanoparticles. acs.orgresearchgate.net In a typical biphasic synthesis, a metal precursor is reduced in the presence of the tetrazole-thiol, which then coordinates to the surface of the newly formed nanoparticles, preventing their aggregation. acs.orgresearchgate.net The resulting nanoparticles are typically in the 2-4 nm size range. acs.orgresearchgate.net Quantum-chemical calculations suggest that the ligand binds to the nanoparticle surface through a bridging mode involving the sulfur atom and the N(4) nitrogen of the tetrazole ring. acs.org
| Nanoparticle Synthesis Using this compound | |
| Metals | Silver (Ag), Palladium (Pd), Platinum (Pt) |
| Average Particle Size | 2–4 nm |
| Synthesis Method | Reduction of metal precursors in a biphasic system |
| Role of Thiol | Capping agent for stabilization |
| Proposed Binding Mode | N(4), S-bridging |
| Data derived from research on 1-substituted tetrazole-5-thiols. acs.orgresearchgate.net |
Influence on the Reactivity and Selectivity of Metal Centers in Materials
When incorporated into materials such as catalysts or metal-organic frameworks, ligands like this compound can significantly influence the chemical behavior of the metal centers. The electronic properties and steric bulk of the ligand can tune the reactivity and selectivity of the metal. The tetrazole ring, being an electron-rich aromatic system, can modulate the electron density at the metal center it is coordinated to. This can affect the metal's ability to participate in catalytic cycles, such as oxidative addition and reductive elimination steps. The bulky tert-butyl group provides steric hindrance, which can create specific pockets around the active site, potentially leading to higher selectivity for certain substrates.
Potential Analytical Applications (e.g., Spectrophotometric Determination of Metal Ions)
The ability of this compound to chelate with metal ions opens up possibilities for its use in analytical chemistry. The formation of a complex between the thiol and a metal ion can result in a colored compound that can be detected and quantified using UV-Vis spectrophotometry. This color change is due to the alteration of the electronic structure of the molecule upon complexation, leading to absorption of light at a different wavelength. This principle could be applied to develop new methods for the sensitive and selective determination of specific metal ions in various samples.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of tetrazole-based compounds.
The 1-substituted-1H-tetrazole-5-thiol structure exists in a tautomeric equilibrium with its corresponding thione form. sjpas.com For tetrazole-5-thione and its derivatives, several possible tautomers can be considered: two thione forms and three thiol forms. nih.gov
DFT calculations are commonly used to investigate the relative stabilities of these tautomers. nih.gov For 5-substituted tetrazoles, the 1H-tautomer is generally found to be the most predominant form in solution. High-level ab initio calculations, which provide highly precise relative energies, are often employed to determine the energy differences between tautomers with great accuracy. dntb.gov.ua Studies on the parent compound, tetrazole-5-thione, using DFT/B3LYP methods have analyzed the relative energies and properties of five potential tautomers, revealing the complex energetic landscape of this heterocyclic system. nih.gov The steric bulk of the tert-butyl group on 1-tert-butyl-1H-tetrazole-5-thiol significantly influences its conformational preferences and, by extension, its tautomeric equilibrium. smolecule.com
Table 1: Tautomeric Forms of the Tetrazole-5-thiol/thione Core
| Tautomer Type | Description |
|---|---|
| Thione Forms | Characterized by a C=S double bond, with the proton residing on a nitrogen atom of the tetrazole ring. |
| Thiol Forms | Characterized by an S-H single bond (thiol group), with the proton attached to the exocyclic sulfur atom. |
This table is a generalized representation based on the tautomerism observed in the tetrazole-5-thione core structure.
Quantum chemical calculations help predict how this compound interacts with metal ions. The molecule possesses multiple potential donor atoms, including the exocyclic sulfur and the nitrogen atoms of the tetrazole ring. Theoretical studies on related 1-substituted tetrazole-5-thiol ligands have shown varied coordination behaviors.
In some platinum(II) complexes, for example, ligands like 1-methyl-1H-tetrazole-5-thiol have been shown to coordinate in a monodentate fashion through the sulfur atom. sjpas.com In other cases, such as with palladium(II), the deprotonated ligand can act as a bridging bidentate coordinator, binding through both the thione sulfur atom and a deprotonated nitrogen atom of the ring. researchgate.net Computational models can assess the stability of these different coordination modes. It has also been noted that interaction with certain metal ions, like copper(II), can lead to a competing desulfurization reaction, a pathway that can also be investigated computationally. researchgate.netdntb.gov.ua
Table 2: Computationally Predicted Coordination Modes
| Coordination Mode | Description | Metal Ion Example |
|---|---|---|
| Monodentate (S-donor) | The ligand binds to the metal center exclusively through the exocyclic sulfur atom. | Platinum(II) sjpas.com |
| Bridging Bidentate (S, N-donor) | The deprotonated ligand bridges two metal centers, coordinating through the sulfur and a ring nitrogen atom. | Palladium(II) researchgate.net |
DFT and Natural Bond Orbital (NBO) analysis are powerful tools for dissecting the electronic structure of this compound. researchgate.net These calculations provide information on charge distribution, molecular orbitals (such as the HOMO and LUMO), and the nature of chemical bonds, which together dictate the molecule's reactivity. researchgate.net
For the related tetrazole-5-thione, theoretical studies have shown that electronic properties, such as the nuclear quadrupole coupling constants and isotropic chemical shielding of the nitrogen nuclei, are directly dependent on the participation of nitrogen lone pairs in ring resonance and differ significantly between tautomers. nih.gov Computational modeling can also predict reactivity pathways. For instance, the nucleophilic character of the thiol group suggests its involvement in reactions like S-alkylation. The SN2 pathway for the nucleophilic attack by the related 1-methyl-1H-tetrazole-5-thiol has been documented. mdpi.com Furthermore, computational studies can help elucidate complex reaction mechanisms, such as rearrangements where an initial hydrothiolation product transforms into a more stable final product. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation extend beyond quantum mechanics to explore the dynamic behavior and interactions of the compound on a larger scale.
Molecular modeling, particularly molecular docking, is a key technique for predicting how this compound might bind to biological macromolecules like proteins. mdpi.com This compound has been identified as a cleavable cross-linker used in proteomics research to study protein-protein interactions, where it covalently binds to cysteine residues. smolecule.com
Simulation studies can model this interaction by placing the molecule into the active or allosteric site of a target protein. The software then calculates the most favorable binding poses and estimates the binding affinity by analyzing intermolecular interactions such as:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
These theoretical binding studies are crucial for rational drug design and for understanding the compound's mechanism of action at a molecular level, guiding further experimental work. mdpi.com
Future Research Directions and Emerging Trends
Further Elucidation of Underexplored Reaction Mechanisms
While the fundamental reactivity of the thiol and tetrazole groups is understood, the nuanced mechanistic pathways of certain reactions involving 1-tert-butyl-1H-tetrazole-5-thiol remain to be fully explored. The oxidation of the thiol group to form disulfides or sulfonic acids, for instance, presents opportunities for detailed mechanistic studies. researchgate.net Investigating the kinetics and intermediates of these oxidation processes under various conditions could lead to more controlled and efficient synthetic methodologies. Furthermore, the role of the tert-butyl group in influencing reaction rates and pathways, particularly in nucleophilic substitution reactions at the thiol group, warrants deeper investigation. smolecule.com Understanding these steric and electronic effects is crucial for predicting and controlling the outcomes of its chemical transformations.
Development of Novel Synthetic Routes with Enhanced Regio- and Stereoselectivity
A significant area for advancement lies in the development of synthetic routes that offer high regio- and stereoselectivity for its derivatives. For instance, creating chiral derivatives of this compound could open up new avenues in asymmetric catalysis. mdpi.com This could involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis of more complex molecules derived from this tetrazole thiol.
Expansion of Ligand Applications in Advanced Catalysis and Functional Materials
The ability of this compound to act as a ligand and coordinate with metal ions is a key area for future development. smolecule.com Research is expected to expand into the synthesis and characterization of a wider range of metal complexes with this ligand. These complexes could find applications in advanced catalysis, potentially catalyzing reactions with high efficiency and selectivity. For example, manganese-porphyrin complexes have been shown to catalyze the dimerization of a similar compound, 1-phenyl-1H-tetrazole-5-thiol. scirp.org
In the realm of functional materials, the unique properties of tetrazole-based compounds suggest their potential use in the development of novel materials. The high nitrogen content of the tetrazole ring makes its derivatives interesting for energetic materials research. Furthermore, the coordination chemistry of this compound could be exploited to create metal-organic frameworks (MOFs) with tailored properties for applications such as gas storage or separation.
Deeper Investigation into Biochemical Interaction Profiles with Macromolecules
Preliminary studies have indicated the utility of this compound in biochemical research, particularly in proteomics for studying protein interactions. smolecule.com Future research will likely delve deeper into its interaction profiles with a broader range of biological macromolecules, including proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for its potential development in medicinal chemistry.
The tetrazole ring is a known bioisostere of the carboxylic acid group, a common moiety in many biologically active compounds. nih.gov This suggests that derivatives of this compound could be designed to interact with specific biological targets. Investigating its inhibitory or modulatory effects on enzymes and receptors could uncover new therapeutic possibilities.
Computational Design and Prediction of Functionalized Derivatives for Targeted Applications
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound derivatives. Density Functional Theory (DFT) calculations can be employed to predict the structures, energies, and chemical properties of novel derivatives, guiding synthetic efforts towards compounds with desired characteristics. iosrjournals.org
For instance, computational screening can identify derivatives with optimal electronic properties for catalytic applications or predict the binding affinities of functionalized versions with specific biological targets. nih.gov This in silico approach can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing. By combining computational design with experimental validation, researchers can systematically explore the vast chemical space of functionalized this compound derivatives for a wide array of targeted applications.
Q & A
Q. What are the standard synthetic protocols for 1-tert-butyl-1H-tetrazole-5-thiol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound derivatives typically involves:
- Cycloaddition of nitriles with sodium azide under acidic conditions, as described for analogous tetrazole-thiols .
- Alkylation reactions using tert-butyl halides or other alkylating agents to introduce the tert-butyl group .
- Microwave-assisted synthesis to enhance reaction efficiency, as demonstrated for structurally similar triazole-thiols .
Key Variables Affecting Yield:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign thiol (-SH) protons (δ 3.5–4.5 ppm) and tert-butyl carbons (δ 25–30 ppm) .
- IR Spectroscopy : Confirm S-H stretches (2500–2600 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .
- HPLC : Quantify purity using C18 columns with UV detection at 254 nm, as validated for related tetrazole-thiols .
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) using SHELXL for refinement .
Q. How does pH affect the stability of this compound?
Methodological Answer:
- Stability Across pH Ranges : The compound remains stable at pH 2–12 due to the robust tert-butyl group and tetrazole ring .
- Degradation Studies : Conduct accelerated stability tests in buffers (e.g., phosphate, acetate) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Design : Use a 2³ factorial design to test temperature (80°C vs. 120°C), catalyst loading (0.5% vs. 2%), and solvent (water vs. ethanol) .
- Analysis : Apply ANOVA to identify significant factors. For example, catalyst loading may account for 40% of yield variation .
- Case Study : A similar study on 5-substituted tetrazoles achieved 92% yield by optimizing temperature and solvent polarity .
Q. What mechanistic insights explain contradictions in tetrazole-thiol reactivity across studies?
Methodological Answer:
- Theoretical Framework : Use density functional theory (DFT) to model the cycloaddition transition state. Himo et al. (2002) identified nitrile-azide dipole interactions as rate-limiting .
- Kinetic Profiling : Compare activation energies (Ea) under varying conditions. Contradictions in literature may arise from differences in solvent polarity or azide concentration .
Q. How can crystallographic challenges (e.g., twinning) in tetrazole-thiol structures be resolved?
Methodological Answer:
Q. What strategies validate biological activity data for tetrazole-thiol derivatives?
Methodological Answer:
- Assay Design : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and triplicate replicates .
- Data Interpretation : Address discrepancies (e.g., variable MIC values) by cross-validating with disk diffusion assays and checking compound purity via HPLC .
Q. How do theoretical frameworks guide the study of electronic effects in tetrazole-thiols?
Methodological Answer:
- Conceptual Models : Link hyperconjugative effects (e.g., n→σ* interactions in the tetrazole ring) to reactivity using Natural Bond Orbital (NBO) analysis .
- Experimental Validation : Correlate Hammett σ values of substituents with reaction rates to test electronic hypotheses .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on antibacterial efficacy of tetrazole-thiols against E. coli.
Resolution Strategy :
Reproducibility Check : Re-synthesize compounds using protocols from and verify purity via HPLC .
Statistical Analysis : Apply Student’s t-test to compare MIC values; ensure sample size (n ≥ 3) minimizes Type I errors .
Contextual Factors : Account for differences in bacterial strains or culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
